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Compound of Interest

Compound Name: Longikaurin E

Cat. No.: B608631

Audience: Researchers, scientists, and drug development professionals.

Introduction: Longikaurin E is a member of the ent-kauranoid family of diterpenoids, a class of
natural products isolated from plants of the Isodon genus. These compounds have garnered
significant interest due to their complex molecular architectures and promising biological
activities, including cytotoxic and anti-inflammatory properties. The following application notes
provide a detailed protocol for the total synthesis of (-)-Longikaurin E, based on the unified
strategy developed by the Reisman group. This approach leverages a common spirolactone
intermediate to access multiple structurally diverse ent-kauranoids. Key transformations include
a palladium-mediated oxidative cyclization to construct the bicyclo[3.2.1]octane core and two
strategic samarium(ll) iodide-mediated reductive cyclizations.

Experimental Workflow

The total synthesis of (—)-Longikaurin E begins from the common intermediate, bis-silyl ether
15, and proceeds through a nine-step sequence. The overall workflow involves selective
deprotection and oxidation, a key Smlz-mediated reductive cyclization, protecting group
manipulations, a crucial Pd-mediated oxidative cyclization to form a key lactone, and a final
series of transformations including another Smlz-mediated cyclization to furnish the target
molecule.
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Caption: Synthetic workflow for the total synthesis of (—)-Longikaurin E.
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Quantitative Data Summary

The following tables summarize the quantitative data for each key step in the synthesis of (-)-

Longikaurin E from bis-silyl ether 15.

Table 1. Synthesis of Aldehyde 14 and Alcohol 17

Starting

Step .
Material

1 Bis-silyl ether
15

Reagents &

Product Yield

Conditions

1. p-TsOH-H20,
n-BuaNHSOa4,
MeOH, 0 °C,
1.5 h2. Dess-
Martin

77% (over 2
Aldehyde 14

steps)
periodinane,
CHzClz, 23 °C,

15h

| 2 | Aldehyde 14 | Smiz, LiBr, t-BuOH

, THF, =78 °C, 1.5 h | Alcohol 17 | 57% |

Table 2: Synthesis of Silyl Ketene Acetal 19 and Lactone 20

Starting Reagents & .
Step . . Product Yield
Material Conditions
MOMCI,
3 Alcohol 17 DIPEA, CH2Cl2, MOM ether 18 94%
0to23°C,16 h
KHMDS, TBSCI, ]
Silyl ketene
4 MOM ether 18 THF, —78 to —40 88%
°c 1h acetal 19

| 5| Silyl ketene acetal 19 | Pd(OAc)z,

AcOH, PhMe, 60 °C, 12 h | Lactone 20 | 56% |

Table 3: Completion of the Synthesis of (-)-Longikaurin E
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Starting Reagents & .
Step . . Product Yield
Material Conditions
LiBH4, THF, O ]
6 Lactone 20 Diol 21 91%
to23°C,12 h
Smlz, t-BuOH,
7 Diol 21 THF, 23 °C, 10 Lactol 22 68%
min
Ac20, DMAP,
8 Lactol 22 Pyridine, 23 °C, Acetate 23 85%
12 h

| 9 | Acetate 23 | TBAF, THF, 23 °C, 2 h | (-)-Longikaurin E | 86% |

Detailed Experimental Protocols

General Information: All reactions were conducted in flame-dried glassware under an argon
atmosphere using anhydrous solvents unless otherwise specified. Reagents were purchased
from commercial suppliers and used without further purification. Thin-layer chromatography
(TLC) was performed on silica gel plates and visualized by UV light and/or staining with
potassium permanganate or ceric ammonium molybdate.

Protocol 1: Synthesis of Aldehyde 14

e To a solution of bis-silyl ether 15 (1.00 g, 1.91 mmol) in methanol (38 mL) at 0 °C was added
Nn-BuasNHSOa4 (65 mg, 0.19 mmol) and p-toluenesulfonic acid monohydrate (363 mg, 1.91
mmol).

e The reaction mixture was stirred at O °C for 1.5 hours.

e The reaction was quenched by the addition of saturated aqueous NaHCOs solution (20 mL)
and the mixture was concentrated under reduced pressure.

e The residue was partitioned between ethyl acetate (50 mL) and water (50 mL). The aqueous
layer was extracted with ethyl acetate (3 x 30 mL).
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e The combined organic layers were washed with brine (50 mL), dried over Na2SOa, filtered,
and concentrated. The crude alcohol was used directly in the next step without further
purification.

e To a solution of the crude alcohol in CH2Clz (38 mL) at 23 °C was added Dess-Matrtin

periodinane (1.22 g, 2.87 mmol).

e The mixture was stirred for 1.5 hours, then quenched with a 1:1 mixture of saturated
agueous NaHCOs and Na2S20s3 (40 mL).

o The biphasic mixture was stirred vigorously for 30 minutes, then the layers were separated.
The aqueous layer was extracted with CH2Clz2 (3 x 30 mL).

o The combined organic layers were washed with brine, dried over NazSOa4, filtered, and
concentrated.

o The residue was purified by silica gel chromatography to afford aldehyde 14 (606 mg, 77%
yield over two steps).[1]

Protocol 2: Synthesis of Alcohol 17

e In a separate flask, a solution of Smlz in THF (0.1 M) was prepared. To a suspension of
samarium powder (677 mg, 4.50 mmol) in THF (15 mL) was added 1,2-diiodoethane (1.06 g,
3.75 mmol). The mixture was stirred at 23 °C for 1 hour. The resulting dark blue solution was
used immediately.

e To a solution of aldehyde 14 (309 mg, 0.75 mmol) and LiBr (326 mg, 3.75 mmol) in THF (7.5
mL) at —78 °C was added a solution of t-BuOH (278 mg, 3.75 mmol) in THF (3.8 mL).

e The freshly prepared Smilz solution (37.5 mL, 3.75 mmol) was added dropwise over 30
minutes.

e The reaction was stirred at —78 °C for 1.5 hours.

e The reaction was quenched with saturated aqueous K2COs (20 mL) and allowed to warm to
23 °C.
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e The mixture was extracted with ethyl acetate (4 x 50 mL). The combined organic layers were
washed with brine, dried over Na2SOa, filtered, and concentrated.

e The residue was purified by silica gel chromatography to yield alcohol 17 (176 mg, 57%
yield).[1]

Protocol 3: Synthesis of MOM ether 18

e To a solution of alcohol 17 (170 mg, 0.41 mmol) in CH2Clz (4.1 mL) at 0 °C was added
diisopropylethylamine (DIPEA, 0.36 mL, 2.05 mmol) followed by chloromethyl methyl ether
(MOMCI, 0.09 mL, 1.23 mmol).

e The reaction was allowed to warm to 23 °C and stirred for 16 hours.

e The reaction was quenched with saturated aqueous NH4Cl (10 mL) and extracted with
CH2Cl2 (3 x 15 mL).

e The combined organic layers were washed with brine, dried over Naz2SOu4, filtered, and
concentrated.

 Purification by silica gel chromatography afforded MOM ether 18 (177 mg, 94% vyield).[1]
Protocol 4: Synthesis of Silyl Ketene Acetal 19

e To a solution of MOM ether 18 (177 mg, 0.39 mmol) in THF (3.9 mL) at —78 °C was added a
solution of potassium bis(trimethylsilyl)amide (KHMDS, 0.9 M in THF, 0.86 mL, 0.77 mmol).

o The mixture was stirred for 30 minutes, after which a solution of tert-butyldimethylsilyl
chloride (TBSCI, 116 mg, 0.77 mmol) in THF (1.0 mL) was added.

e The reaction was stirred at —78 °C for 15 minutes, then warmed to —40 °C and stirred for an
additional 45 minutes.

e The reaction was quenched with saturated aqueous NaHCOs (10 mL) and extracted with
ethyl acetate (3 x 15 mL).

o The combined organic extracts were washed with brine, dried over Na2SOa, filtered, and
concentrated.
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e The crude product was purified by silica gel chromatography to provide silyl ketene acetal 19
(195 mg, 88% vyield).[1]

Protocol 5: Synthesis of Lactone 20

To a solution of silyl ketene acetal 19 (195 mg, 0.34 mmol) in toluene (6.8 mL) was added
palladium(ll) acetate (77 mg, 0.34 mmol) and acetic acid (10 pL, 0.17 mmol).

The reaction vessel was sealed and the mixture was heated to 60 °C for 12 hours.

After cooling to 23 °C, the mixture was filtered through a pad of celite, washing with ethyl
acetate.

The filtrate was concentrated, and the residue was purified by silica gel chromatography to
give lactone 20 (90 mg, 56% yield).[1]

Protocol 6: Synthesis of Diol 21

To a solution of lactone 20 (85 mg, 0.18 mmol) in THF (3.6 mL) at 0 °C was added a solution
of lithium borohydride (2.0 M in THF, 0.45 mL, 0.90 mmol).

The mixture was allowed to warm to 23 °C and stirred for 12 hours.

The reaction was carefully quenched by the dropwise addition of saturated aqueous NHaCl
(5mL) at0 °C.

The mixture was extracted with ethyl acetate (3 x 10 mL). The combined organic layers were
washed with brine, dried over Na=SOa, filtered, and concentrated.

Purification by silica gel chromatography furnished diol 21 (78 mg, 91% yield).

Protocol 7: Synthesis of Lactol 22

e To a solution of diol 21 (78 mg, 0.16 mmol) in THF (16 mL) was added a solution of t-BuOH
(0.15 mL, 1.60 mmol) in THF (1.6 mL).

o Afreshly prepared solution of Smlz (0.1 M in THF, 8.0 mL, 0.80 mmol) was added dropwise
at 23 °C.
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e The reaction was stirred for 10 minutes and then quenched with saturated aqueous NaHCOs

(10 mL).

e The mixture was extracted with ethyl acetate (4 x 20 mL). The combined organic layers were

washed with brine, dried over Na2S0a4, filtered, and concentrated.

The residue was purified via silica gel chromatography to afford lactol 22 (53 mg, 68% vyield).

Protocol 8: Synthesis of Acetate 23

To a solution of lactol 22 (53 mg, 0.11 mmol) in pyridine (1.1 mL) at 23 °C was added 4-
(dimethylamino)pyridine (DMAP, 1.3 mg, 0.011 mmol) and acetic anhydride (0.05 mL, 0.55
mmol).

The reaction was stirred for 12 hours.

The mixture was diluted with ethyl acetate (20 mL) and washed successively with 1 M HCI (2
x 10 mL), saturated aqueous NaHCOs (10 mL), and brine (10 mL).

The organic layer was dried over NazSOza, filtered, and concentrated.

Purification by silica gel chromatography provided acetate 23 (49 mg, 85% yield).

Protocol 9: Synthesis of (-)-Longikaurin E

To a solution of acetate 23 (49 mg, 0.09 mmol) in THF (1.8 mL) at 23 °C was added a
solution of tetra-n-butylammonium fluoride (TBAF, 1.0 M in THF, 0.18 mL, 0.18 mmol).

The reaction was stirred for 2 hours.

The solvent was removed under reduced pressure, and the residue was purified directly by
silica gel chromatography.

The product was further purified by recrystallization from acetone/hexanes to yield (-)-
Longikaurin E (32 mg, 86% yield).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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